molecular formula C16H11Cl2NO3S B2771565 4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline CAS No. 1400541-28-7

4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline

Cat. No.: B2771565
CAS No.: 1400541-28-7
M. Wt: 368.23
InChI Key: GNFJAJSDQRIDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

4,7-dichloro-3-(3-methoxyphenyl)sulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3S/c1-22-11-3-2-4-12(8-11)23(20,21)15-9-19-14-7-10(17)5-6-13(14)16(15)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFJAJSDQRIDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C2=CN=C3C=C(C=CC3=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

The chlorine atoms at positions 4 and 7 are primary sites for nucleophilic displacement due to the electron-withdrawing effects of the sulfonyl and quinoline groups.

Key Reactions:

  • Amine Substitution:
    Reaction with alkyldiamines (e.g., ethylenediamine) under basic conditions yields N-(7-chloroquinolin-4-yl) derivatives. For example:
    4,7-Dichloroquinoline+H2N-(CH2)n-NH2K2CO3,DMFN-(7-Chloroquinolin-4-yl)alkyldiamine\text{4,7-Dichloroquinoline} + \text{H}_2\text{N-(CH}_2)_n\text{-NH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-(7-Chloroquinolin-4-yl)alkyldiamine}
    This reaction proceeds at 120°C for 24h with yields up to 95% .

  • Morpholine Functionalization:
    Substitution at position 4 with morpholine occurs under similar conditions, producing 4-morpholino-7-chloroquinoline derivatives in 92% yield .

Table 1: S<sub>N</sub>Ar Reaction Examples

PositionNucleophileConditionsYieldApplication
C4MorpholineK<sub>2</sub>CO<sub>3</sub>, DMF, 120°C92%Anticancer intermediates
C4EthylenediamineNaOH, RT89%Sulfonamide hybrids

Sulfonyl Group Reactivity

The 3-(3-methoxyphenyl)sulfonyl moiety participates in condensation and coupling reactions:

  • Sulfonamide Formation:
    Reaction with 4-acetylbenzenesulfonyl chloride under alkaline conditions generates sulfonamide derivatives (29–41% yields) .
    Quinoline-NH2+ArSO2ClNaOHQuinoline-SO2-Ar\text{Quinoline-NH}_2 + \text{ArSO}_2\text{Cl} \xrightarrow{\text{NaOH}} \text{Quinoline-SO}_2\text{-Ar}

  • Claisen-Schmidt Coupling:
    Base-catalyzed condensation with aryl aldehydes forms α,β-unsaturated ketone derivatives (11–96% yields), useful for antimicrobially active hybrids .

Catalytic Coupling Reactions

The quinoline scaffold facilitates transition-metal-mediated cross-couplings:

  • Suzuki-Miyaura Coupling:
    Although not explicitly documented for this compound, analogous 7-chloroquinolines undergo palladium-catalyzed coupling with aryl boronic acids at position 7 .

Mechanistic Insight:
The sulfonyl group’s electron-withdrawing nature enhances the electrophilicity of adjacent positions, enabling regioselective modifications. Computational studies suggest the C4 chlorine is more reactive than C7 due to resonance stabilization from the sulfonyl group .

Biological Activity Correlation

Derivatives synthesized via these reactions show:

  • Anticancer Activity: IC<sub>50</sub> values of 2.26–7.46 μM against esophageal (Eca109) and hepatocellular (Huh7) cell lines .

  • Antimicrobial Effects: MIC values of 10<sup>−6</sup>–10<sup>−4</sup> mg/mL against S. aureus and E. coli .

Table 2: Bioactivity of Representative Derivatives

DerivativeTargetIC<sub>50</sub>/MICReference
C4-MorpholinoHuh75.27 μM
Sulfonamide-ArS. aureus1 × 10<sup>−6</sup> mg/mL

Scientific Research Applications

Antimicrobial Activity

Quinolines, including derivatives like 4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline, have been extensively studied for their antimicrobial properties. Research indicates that quinolone derivatives exhibit significant activity against various bacterial strains.

  • Mechanism of Action : The mechanism typically involves the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. This action leads to cell death in susceptible bacterial strains .
  • Case Studies : In a study focusing on related quinolone compounds, several derivatives were synthesized and tested against Mycobacterium tuberculosis and other pathogens. The findings suggested that modifications in the quinoline structure could enhance antimicrobial efficacy .

Anticancer Properties

The anticancer potential of quinoline derivatives is another critical area of research. Compounds similar to this compound have shown promising results against various cancer cell lines.

  • Cytotoxicity : In vitro studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells. For instance, a series of sulfonyl-substituted quinolines were tested against HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer) cell lines, revealing high cytotoxic effects with IC50 values in the low micromolar range .
  • Structure-Activity Relationship (SAR) : Research indicates that the presence of specific substituents on the quinoline ring significantly influences cytotoxic activity. For example, alkyl groups at certain positions have been correlated with increased potency against cancer cells .

Antimalarial Activity

Quinolines have long been recognized for their antimalarial properties, with compounds like chloroquine being standard treatments for malaria.

  • Efficacy Against Malaria : Recent studies have shown that derivatives of 4,7-Dichloroquinoline exhibit moderate to high antimalarial activity. For example, specific derivatives demonstrated IC50 values less than 50 μM against Plasmodium falciparum, indicating significant potential for further development as antimalarial agents .
  • Mechanism : The antimalarial action is primarily attributed to the inhibition of heme polymerization within the parasite's digestive vacuole, leading to toxic accumulation of free heme .

Synthesis and Modification

The synthesis of this compound involves various chemical methodologies aimed at optimizing yield and purity.

  • Synthetic Routes : Techniques such as click chemistry and ultrasound-assisted synthesis have been employed to produce new quinoline derivatives efficiently. These methods not only enhance reaction rates but also improve environmental sustainability by reducing waste .

Comparative Data Table

PropertyActivity LevelReference
AntimicrobialModerate to High
AnticancerHigh (IC50 < 0.5 µM)
AntimalarialModerate (IC50 < 50 µM)
Synthesis EfficiencyHigh (Ultrasound methods)

Mechanism of Action

The mechanism of action of 4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with dichloro and methoxyphenyl sulfonyl substituents, which are critical for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial survival.
  • DNA Interaction : Evidence suggests that it can induce DNA damage in cancer cells, triggering apoptosis.
  • Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell death.

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds show high cytotoxicity in MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells, with IC50 values often in the low micromolar range .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7< 10Apoptosis induction
This compoundHL-60< 0.3DNA damage

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against pathogens such as E. coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Activity Type
E. coli7.812Bactericidal
Staphylococcus aureus4Bactericidal
C. albicans31.125Fungicidal

Case Studies

  • Anticancer Studies : A study investigating the cytotoxic effects of various quinoline derivatives found that modifications at the 2-position significantly enhanced activity against HL-60 cells . The most potent analogs displayed IC50 values below 0.3 µM, indicating strong potential for therapeutic applications.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy of quinoline derivatives against multiple strains, revealing that certain modifications led to enhanced activity against resistant strains of bacteria . The compound's ability to disrupt biofilm formation was also noted, which is critical for treating chronic infections.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the quinoline scaffold in modulating biological activity. For instance:

  • Dichloro Substituents : Enhance cytotoxicity by improving interaction with cellular targets.
  • Methoxy Groups : May influence solubility and permeability across cell membranes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step protocols, including:

  • Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., polyphosphoric acid) .
  • Sulfonation : Introduction of the 3-methoxyphenylsulfonyl group via nucleophilic substitution or coupling reactions, often using Pd catalysts .
  • Chlorination : Selective chlorination at positions 4 and 7 using reagents like POCl₃ or N-chlorosuccinimide .
    • Optimization : Microwave-assisted synthesis (e.g., 60–120°C, 30–60 min) improves yield and reduces side products compared to conventional heating .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation :

  • NMR : ¹H/¹³C NMR to resolve aromatic protons and sulfonyl/methoxy substituents .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Determines 3D conformation and bond angles, particularly for sulfonyl group orientation .
    • Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns ensures >95% purity .

Q. What preliminary biological activities have been reported for structurally analogous quinoline derivatives?

  • Anticancer : Pyrazoloquinolines with sulfonyl groups inhibit topoisomerase II (IC₅₀ = 1.2–5.8 µM in MCF-7 cells) .
  • Antimicrobial : Chloroquinoline derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anti-inflammatory : Methoxy-substituted quinolines reduce TNF-α production by 40–60% in macrophage assays .

Advanced Research Questions

Q. How can contradictory data on biological efficacy be resolved across studies?

  • Approach :

  • Dose-response validation : Replicate assays (e.g., MTT, Western blot) under standardized conditions to rule out protocol variability .
  • SAR analysis : Compare substituent effects (e.g., replacing 3-methoxyphenyl with 4-chlorophenyl reduces anticancer activity by 30%) .
  • Target engagement assays : Use SPR or ITC to quantify binding affinity to suspected targets (e.g., kinases, DNA) .

Q. What strategies enhance the compound's selectivity for therapeutic targets?

  • Molecular docking : Model interactions with ATP-binding pockets (e.g., EGFR kinase) to prioritize substituents that improve binding (e.g., sulfonyl groups increase H-bonding by 2-fold) .
  • Prodrug design : Mask the sulfonyl group with ester linkages to improve cell permeability, followed by enzymatic activation in target tissues .
  • Isosteric replacement : Replace chlorine with fluorine to reduce off-target toxicity while maintaining electron-withdrawing effects .

Q. How can reaction yields be improved without compromising stereochemical integrity?

  • DOE optimization : Apply factorial design to variables (temperature, solvent polarity, catalyst loading). For example, DMF at 80°C with 5 mol% Pd(OAc)₂ increases Suzuki coupling yields from 45% to 78% .
  • Green chemistry : Use ionic liquids (e.g., [BMIM][BF₄]) to stabilize intermediates and reduce byproduct formation .

Q. What computational methods predict the compound's metabolic stability?

  • In silico tools :

  • CYP450 metabolism : SwissADME predicts oxidation sites (e.g., methoxy demethylation as a primary pathway) .
  • Pharmacokinetics : QikProp estimates logP = 3.2 ± 0.5 and Caco-2 permeability = 12 nm/s, suggesting moderate bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.